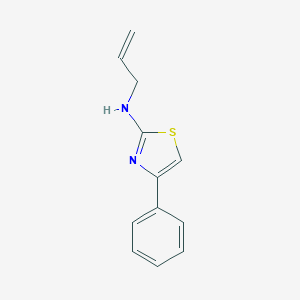

Allyl-(4-phenyl-thiazol-2-yl)-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-N-prop-2-enyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-8-13-12-14-11(9-15-12)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREHXEYAZAQJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365166 | |

| Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21344-73-0 | |

| Record name | Allyl-(4-phenyl-thiazol-2-yl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Allyl 4 Phenyl Thiazol 2 Yl Amine and Analogous Thiazole Derivatives

Classical and Contemporary Synthetic Pathways for 2-Aminothiazoles

The 2-aminothiazole (B372263) scaffold is a prevalent structural motif in numerous biologically active compounds and serves as a crucial building block in medicinal chemistry. researchgate.net Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Hantzsch Thiazole (B1198619) Synthesis: Mechanisms and Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. chemicalbook.comijarsct.co.insynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). synarchive.comchemhelpasap.comnih.gov

The mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, leading to the displacement of the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring. chemhelpasap.com The reaction is often carried out in a suitable solvent like methanol (B129727) or ethanol (B145695) and can be performed under neutral or acidic conditions. chemhelpasap.comrsc.org

Numerous variations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, which can significantly accelerate the reaction. nih.govacs.org For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved in high yields (up to 95%) in just 30 minutes under microwave heating, a significant improvement over conventional heating methods that required 8 hours and gave lower yields. nih.gov

Cyclization Reactions Involving Thioureas and α-Halocarbonyl Compounds

The reaction between thioureas and α-halocarbonyl compounds is a cornerstone of the Hantzsch synthesis for producing 2-aminothiazoles. chemicalbook.comnih.gov This reaction's versatility allows for the synthesis of a wide array of substituted 2-aminothiazoles by varying the substituents on both the thiourea and the α-halocarbonyl compound. For the synthesis of the target molecule, Allyl-(4-phenyl-thiazol-2-yl)-amine, N-allylthiourea would be reacted with an α-haloacetophenone, such as 2-bromoacetophenone (B140003).

The general procedure involves the reaction of an α-haloketone with a thiourea derivative. chemicalbook.com For example, 2-aminothiazole derivatives have been synthesized by reacting acetyl compounds with thiourea and iodine as a catalyst under solvent-free conditions. researchgate.net The reaction between 2-bromoacetophenone and thiourea in methanol is a straightforward method to produce 2-amino-4-phenylthiazole (B127512), which precipitates from the reaction mixture and can be easily isolated. chemhelpasap.com

Advanced Synthetic Protocols for the Synthesis of this compound Scaffolds

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for constructing complex molecules. This has led to the emergence of one-pot and multicomponent reactions, as well as strategies for achieving high regioselectivity.

One-Pot and Multicomponent Reactions Employing Aromatic Methyl Ketones and N-Allylthiourea

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates, thereby saving time, reagents, and reducing waste. clockss.orgbohrium.com A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed using aromatic methyl ketones and N-substituted thioureas in the presence of copper(II) bromide. clockss.org This method proceeds via an in-situ α-bromination of the ketone followed by cyclization with the thiourea. clockss.org This approach has been successfully applied to a range of substrates, including the reaction of N-allylthiourea with various aryl methyl ketones to afford the corresponding 2-(allylamino)thiazole derivatives in good yields (68–88%). clockss.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. iau.irrsc.org Several MCRs have been developed for the synthesis of thiazole derivatives. iau.irnih.govacs.org One such approach involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions at room temperature, accelerated by N-methyl imidazole, to produce diversely substituted thiazoles. iau.ir Another one-pot, three-component protocol utilizes β-diketones or β-ketoesters, arylamines, and ammonium (B1175870) thiocyanate (B1210189) promoted by iodine to synthesize 2-aminothiazoles. bohrium.com

Regioselective Synthesis Strategies for Allyl-Substituted Thiazoles

Regioselectivity is a critical aspect of synthesis, particularly when dealing with unsymmetrical reagents that can lead to multiple isomeric products. In the synthesis of substituted thiazoles, controlling the position of the substituents is crucial. For instance, the reaction of N-monosubstituted thioureas with α-haloketones can potentially yield two different isomers. However, under neutral conditions, the reaction typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles. rsc.org

Recent studies have reported the regioselective synthesis of 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives. researchgate.net Additionally, visible-light-mediated catalyst-free reactions have been developed for the regioselective synthesis of novel functionalized thiazolo[3,2-b] researchgate.netbepls.combohrium.comtriazoles in excellent yields under aqueous conditions. rsc.org

Green Chemistry Principles in Thiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comresearchgate.net In recent years, significant efforts have been made to develop environmentally benign synthetic approaches for thiazole derivatives. bepls.comresearchgate.netnih.gov

These green strategies include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govnih.govtandfonline.com

Ultrasound-assisted synthesis: Sonochemistry can accelerate reactions and is particularly useful when conventional methods require high temperatures or long reaction times. nih.govtandfonline.comkjscollege.com Ultrasound irradiation has been used for the synthesis of 2-substituted benzothiazoles and other thiazole derivatives, often under solvent-free conditions. kjscollege.com

Use of green solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. bepls.com Catalyst-free synthesis of thiazole derivatives has been reported using water as a solvent. bepls.com

Catalyst-free and solvent-free reactions: Conducting reactions without a catalyst and in the absence of a solvent minimizes waste and simplifies purification. organic-chemistry.org For example, the Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed under solvent-free conditions to yield 2-aminothiazoles. organic-chemistry.org

Use of reusable catalysts: Employing catalysts that can be easily recovered and reused reduces waste and cost. bohrium.com Magnetic nanoparticles and silica-supported tungstosilisic acid are examples of reusable catalysts used in thiazole synthesis. bohrium.commdpi.com

Multicomponent reactions: As mentioned earlier, MCRs are inherently green due to their high atom economy and reduction of reaction steps. iau.irbepls.com

These green approaches offer significant advantages in terms of environmental impact, cost-effectiveness, and scalability, making them attractive for both academic research and industrial applications. researchgate.netnih.gov

Microwave-Assisted Synthesis and its Efficiency Enhancements

The classic Hantzsch synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, remains a cornerstone for creating the 2-amino-4-phenylthiazole core. nih.govrsc.org For this compound, this involves the reaction of 2-bromoacetophenone with allylthiourea. However, conventional heating methods for this synthesis often require prolonged reaction times, sometimes extending for several hours. asianpubs.org

A significant leap in efficiency has been achieved through the application of microwave-assisted synthesis. researchgate.netasianpubs.org This technique drastically reduces reaction times from hours to mere minutes. researchgate.netasianpubs.org The rapid, uniform heating provided by microwave irradiation not only accelerates the reaction rate but also frequently leads to higher product yields and cleaner reaction profiles compared to conventional methods. jusst.org For instance, syntheses of 2-amino-4-substituted phenyl-thiazoles that take hours under reflux conditions can be completed in as little as 5 to 15 minutes under microwave irradiation at powers around 170 W. jusst.org This rapid and efficient methodology represents a substantial enhancement for the production of thiazole derivatives. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Reaction Time | Hours (e.g., 12 h) asianpubs.org | Minutes (e.g., 5-30 min) researchgate.netjusst.org | Drastic Reduction |

| Energy Consumption | High | Low researchgate.net | More Energy Efficient |

| Product Yield | Moderate to Good | Good to Excellent jusst.org | Often Higher Yields |

| Work-up | Often requires extensive purification | Cleaner reaction, simpler purification nih.gov | Improved Purity |

Development of Environmentally Benign and Catalyst-Free Methodologies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly protocols for thiazole synthesis. A notable advancement is the use of water as a reaction solvent, which circumvents the need for volatile and often toxic organic solvents. researchgate.net Efficient syntheses of 2-aminothiazoles have been successfully carried out in water at ambient temperature, providing excellent yields in a short timeframe. researchgate.net

Furthermore, several methodologies have been developed that proceed without the need for a catalyst. bepls.comnih.govnih.gov Catalyst-free Hantzsch condensations have been achieved under solvent-free conditions, where the reactants are simply heated together. organic-chemistry.org This approach is remarkably fast, with reactions often completing in seconds, and offers a simple work-up procedure, minimizing waste. organic-chemistry.org One-pot, three-component reactions involving amines, isothiocyanates, and other substrates like nitroepoxides can also afford thiazole derivatives in high yields without a catalyst. nih.govresearchgate.net These strategies, which eliminate both the solvent and the catalyst, represent a significant step towards a more sustainable synthesis of this compound and its analogs. organic-chemistry.org

Analytical and Spectroscopic Characterization Techniques for Thiazole Compounds

The unambiguous identification and structural confirmation of synthesized compounds like this compound rely on a suite of powerful analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of thiazole derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for each part of the molecule. researchgate.net The allyl group would show a multiplet for the CH proton, and two distinct signals for the terminal CH₂ protons. The phenyl group protons would typically appear as a series of multiplets in the aromatic region of the spectrum. asianpubs.org A key signal is the singlet corresponding to the proton at the C5 position of the thiazole ring. asianpubs.org The NH proton of the amine group would appear as a broad singlet.

Two-dimensional NMR techniques, such as HMQC and HMBC, are used to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. researchgate.net NOESY experiments can reveal through-space interactions, helping to determine the spatial arrangement and preferred conformation of the molecule in solution. researchgate.net

Table 2: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H (C5) | ~6.7 - 7.0 | Singlet (s) |

| Phenyl-H | ~7.2 - 7.9 | Multiplet (m) |

| Allyl-CH= | ~5.8 - 6.0 | Multiplet (m) |

| Allyl-=CH₂ | ~5.1 - 5.3 | Multiplet (m) |

| Allyl-NCH₂ | ~3.9 - 4.1 | Multiplet (m) |

| Amine-NH | Variable, broad | Singlet (br s) |

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is crucial for determining the molecular weight of the synthesized compound. For this compound (C₁₂H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (216.30 g/mol ).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected chemical formula (e.g., for C₁₂H₁₂N₂S, the calculated exact mass is 216.0721). nih.gov The fragmentation pattern observed in the mass spectrum can also offer structural information. For example, the mass spectrum of the parent 2-amino-4-phenylthiazole shows major fragments corresponding to the phenyl and thiazole ring systems. nist.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data provides precise bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement. researchgate.netnih.gov

For N-substituted thiazoles, X-ray crystallography is particularly valuable for establishing the dominant tautomeric form (amino vs. imino) in the solid state. researchgate.net For instance, studies on the related N-allyl-(5-phenyl- asianpubs.orgjusst.orgbepls.comthiadiazol-2-yl) amine confirmed its existence in the exo-amino tautomeric form in the crystal. researchgate.net Furthermore, crystallographic analysis reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. researchgate.net This information is vital for understanding the physical properties of the material and its potential interactions in a biological context.

Structure Activity Relationship Sar Studies of Allyl 4 Phenyl Thiazol 2 Yl Amine and Its Functionalized Analogues

Fundamental Principles of SAR in Thiazole-Containing Molecules

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. nih.gov Its biological significance stems from its ability to engage in various interactions with biological targets. The aromatic nature of the thiazole ring, arising from the delocalization of pi-electrons from the sulfur atom, and the presence of nitrogen and sulfur atoms, allow for a range of interactions such as hydrogen bonding, and hydrophobic and van der Waals interactions. mdpi.com

For instance, in many biologically active thiazole derivatives, the 2-amino group serves as a crucial point for derivatization, allowing for the introduction of various substituents that can modulate the compound's activity. The nature of the substituent at the 4-position of the thiazole ring is also a key determinant of biological response. These fundamental principles provide a framework for the rational design of more potent and selective thiazole-based therapeutic agents.

Elucidation of the Allyl Moiety's Contribution to the Biological Activity Profile

Studies on related thiazole derivatives have shed light on the importance of the allyl group's characteristics. Research by Chen and colleagues on a series of N-(3-substituted-4-phenylthiazol-2(3H)-ylidene)benzamides demonstrated the influence of the N-substituent on their antimigration activity in metastatic cancer cells. nih.govacs.org

Comparison of an allyl substituent with its saturated counterpart, n-propyl, revealed that the presence of the double bond in the allyl group can be beneficial for activity. For instance, the allyl-substituted compound (5q) exhibited an antimigration IC50 of 0.315 μM, which was comparable to the n-propyl substituted analog (5m) with an IC50 of 0.292 μM. nih.govacs.org This suggests that for this particular scaffold, the unsaturation does not detract from and may even contribute favorably to the biological activity.

Further increasing the length of the saturated alkyl chain from n-propyl to n-butyl and n-hexyl led to a significant enhancement in antimigration activity, with IC50 values of 0.196 μM and 0.045 μM, respectively. nih.govacs.org This indicates that for this class of compounds, a longer alkyl chain at this position is favorable for activity.

The importance of the double bond's position and nature is further highlighted by the dramatic loss of activity upon replacing the allyl group with a propynyl (B12738560) group (a C3 chain with a triple bond). The propynyl-substituted analog (5r) showed a significantly higher IC50 of 3.89 μM, indicating that the presence of a triple bond at this position is detrimental to the antimigration activity of these thiazole derivatives. nih.govacs.org

| Compound | N-Substituent | Antimigration IC50 (μM) | Reference |

|---|---|---|---|

| 5m | n-Propyl | 0.292 | nih.govacs.org |

| 5q | Allyl | 0.315 | nih.govacs.org |

| 5n | n-Butyl | 0.196 | nih.govacs.org |

| 5o | n-Hexyl | 0.045 | nih.govacs.org |

| 5r | Propynyl | 3.89 | nih.govacs.org |

The position of the allyl group is a critical determinant of its influence on biological activity. In the case of Allyl-(4-phenyl-thiazol-2-yl)-amine, the allyl group is attached to the exocyclic amino group. However, studies on related compounds where the allyl group is attached to the endocyclic thiazole nitrogen (position 3) provide valuable insights.

Impact of Substituents on the 4-Phenyl Ring of the Thiazole System

The 4-phenyl ring of the thiazole system offers a prime location for structural modifications to fine-tune the biological activity of the parent compound. The electronic and steric properties of substituents on this phenyl ring can profoundly influence the molecule's interaction with its target, thereby altering its bioactivity.

The electronic nature of substituents on the 4-phenyl ring plays a significant role in modulating the biological activity of 4-phenylthiazole (B157171) derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence activity, and the optimal electronic properties often depend on the specific biological target.

For instance, in a study of 2-phenylthiazole-4-carboxamide (B13865131) derivatives as potential cytotoxic agents, substitution on the phenyl ring with a methoxy (B1213986) group (an EDG) at the 4-position led to improved activity against Caco-2 cells. nih.gov Conversely, a study on the antimicrobial activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives found that the presence of an electron-withdrawing group at the para-position of the phenyl nucleus was associated with good antibacterial activity. nih.gov Another study on phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety revealed that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring could enhance antibacterial activity, while an electron-withdrawing group at the ortho-position was more favorable for antifungal activity. nih.gov

These findings underscore that there is no universal rule for whether EDGs or EWGs are more beneficial for activity. The effect is context-dependent and must be determined empirically for each class of compounds and biological target.

| Compound | Substituent on Phenyl Ring | Biological Activity | Finding | Reference |

|---|---|---|---|---|

| 2-phenylthiazole-4-carboxamide derivative | 4-Methoxy (EDG) | Cytotoxic (Caco-2 cells) | Improved activity | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | 4-Bromo (EWG) | Antibacterial | Good activity | nih.gov |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | meta-EWG | Antibacterial | Enhanced activity | nih.gov |

| Phenylthiazole derivative with 1,3,4-thiadiazole thione | ortho-EWG | Antifungal | Enhanced activity | nih.gov |

The size and bulkiness of substituents on the 4-phenyl ring can introduce steric hindrance, which in turn can affect the molecule's conformation and its ability to bind to its biological target. The position of the substituent (ortho, meta, or para) is also critical in determining the steric and conformational outcomes.

A study on 2-phenylthiazole-4-carboxamide derivatives demonstrated that a 2-methoxy substituent on the phenyl ring could maintain high activity against HT-29 and T47D cancer cell lines, while a 3-fluoro analog showed good cytotoxic activity against all tested cell lines. nih.gov This suggests that the steric bulk at the ortho and meta positions is tolerated and can even be beneficial for activity.

In contrast, other studies have shown that increased steric bulk can be detrimental. For example, in a series of thiazolidinone derivatives, substitution with bulky groups like diethylamine (B46881) and diphenylamine (B1679370) led to reduced activity, likely due to steric hindrance. nih.gov The conformational flexibility of the molecule can also be influenced by substituents. The presence of a bulky group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more or less favorable for binding to the target.

| Compound Series | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| 2-phenylthiazole-4-carboxamides | Methoxy | 2- (ortho) | Maintained high activity | nih.gov |

| 2-phenylthiazole-4-carboxamides | Fluoro | 3- (meta) | Good activity | nih.gov |

| Thiazolidinones | Diethylamine | - | Reduced activity | nih.gov |

| Thiazolidinones | Diphenylamine | - | Reduced activity | nih.gov |

Systemic Analysis of the Thiazole Ring Substitution Pattern on Biological Efficacy

The biological activity of 2-aminothiazole (B372263) derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. For analogues of this compound, modifications at the C4 and C5 positions of the thiazole core have been shown to modulate their therapeutic potential, particularly in the context of anticancer activity.

Research into 2-amino-4-phenylthiazole (B127512) derivatives has revealed that the phenyl group at the C4 position is a significant contributor to their biological effects. However, further substitution on this phenyl ring can lead to varied outcomes. For instance, the introduction of a 4-chlorophenyl group at the C4 position has been associated with high potency in certain anticancer assays. researchgate.net

The C5 position of the thiazole ring presents another critical site for modification. Studies on related 2-aminothiazole compounds have demonstrated that introducing substituents at this position can significantly impact cytotoxicity. For example, the exchange of a methyl group with a bromo group at the C5-position of the thiazole core in some series led to IC50 values in the range of 6.61 to 9.34 μM, indicating a notable increase in potency. nih.gov Conversely, the incorporation of a methyl group at either the C4 or C5 position has been found to decrease potency in other series of 2-aminothiazoles. nih.gov

The following interactive data table summarizes the impact of thiazole ring substitutions on the anticancer activity of various 2-aminothiazole analogues, providing insights that could be extrapolated to the this compound series.

Tautomeric Forms and Conformational Preferences in Solution and Solid State: Implications for SAR

The biological activity of a molecule is not only dependent on its static structure but also on its dynamic behavior, including tautomerism and conformational flexibility. For this compound, understanding these aspects is crucial for a comprehensive SAR analysis.

The conformational preferences of this compound are influenced by the rotatable bonds within the molecule, particularly the bond connecting the allyl group to the amino nitrogen and the bond between the phenyl group and the thiazole ring. The allyl group, with its flexibility, can adopt various orientations, which can in turn affect the accessibility of the amino group for interactions with biological targets.

X-ray diffraction studies of related 2-allylaminothiazole derivatives have provided insights into their solid-state conformations. nih.gov In the solid state, the molecule adopts a specific, low-energy conformation. However, in solution, a dynamic equilibrium of multiple conformers is likely to exist. The ability of the molecule to adopt a specific bioactive conformation upon approaching its biological target is a key determinant of its efficacy.

The interplay between tautomerism and conformational preferences has significant implications for SAR. For instance, a substituent on the thiazole ring might not only directly interact with a biological target but could also influence the tautomeric equilibrium or the conformational landscape of the molecule, thereby indirectly affecting its biological activity.

The following interactive data table summarizes the key findings related to the tautomeric and conformational properties of 2-aminothiazole derivatives.

Mechanistic Investigations of Biological Activities Associated with Allyl 4 Phenyl Thiazol 2 Yl Amine and Cognate Compounds

Deconvolution of Molecular Pathways and Cellular Targets

The biological effects of Allyl-(4-phenyl-thiazol-2-yl)-amine and its analogs stem from their ability to modulate specific molecular pathways within the cell. Research has shown that thiazole-containing compounds can influence a variety of cellular processes critical for normal function and disease progression. For instance, certain 4-phenylthiazol-2-amine derivatives have been investigated for their potential to interfere with cancer-related pathways. These compounds can exert their effects by targeting key proteins involved in cell signaling, proliferation, and survival.

The thiazole (B1198619) ring and its substituents play a crucial role in determining which pathways are affected. The lipophilicity and electronic nature of the substituents on the phenyl and amine groups can significantly alter the compound's ability to cross cell membranes and interact with intracellular targets. Understanding these structure-activity relationships is key to deciphering the precise molecular pathways modulated by these compounds.

Identification and Characterization of Putative Protein Targets

A critical step in understanding the mechanism of action of any bioactive compound is the identification of its direct protein targets. For this compound and its cognates, a range of putative protein targets have been identified through various experimental and computational approaches.

Enzymes are a major class of protein targets for therapeutic agents. Derivatives of 4-phenyl-thiazol-2-amine have demonstrated inhibitory activity against several key enzymes.

Carbonic Anhydrases (CAs) and Acetylcholinesterase (AChE): A study on N-substituted 4-phenyl-2-aminothiazole derivatives revealed potent inhibition of human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). researchgate.net The inhibition constants (Ki) were in the nanomolar range, indicating high-affinity binding. researchgate.net For instance, the Ki values for AChE inhibition ranged from 23.54 to 185.90 nM, while for hCA I and hCA II, they were between 103.90 to 325.90 nM and 86.15 to 287.70 nM, respectively. researchgate.net Molecular docking simulations further elucidated the interactions between these inhibitors and the active sites of the enzymes. researchgate.net

Kynurenine (B1673888) 3-Monooxygenase (KMO): N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-monooxygenase (KMO), an enzyme involved in the kynurenine pathway of tryptophan metabolism. nih.gov Two notable compounds, 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide, exhibited IC50 values of 37 nM and 19 nM, respectively. nih.gov

The specificity of these compounds for their target enzymes is a crucial aspect of their therapeutic potential, as off-target effects can lead to undesirable side effects. Kinetic studies help to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing further insight into the inhibitor-enzyme interaction.

Table 1: Enzyme Inhibition Data for 4-Phenyl-Thiazol-2-Yl-Amine Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Value Range |

| N-substituted 4-phenyl-2-aminothiazoles | Acetylcholinesterase (AChE) | Ki | 23.54 - 185.90 nM researchgate.net |

| N-substituted 4-phenyl-2-aminothiazoles | Human Carbonic Anhydrase I (hCA I) | Ki | 103.90 - 325.90 nM researchgate.net |

| N-substituted 4-phenyl-2-aminothiazoles | Human Carbonic Anhydrase II (hCA II) | Ki | 86.15 - 287.70 nM researchgate.net |

| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Kynurenine 3-Monooxygenase (KMO) | IC50 | 19 - 37 nM nih.gov |

In addition to enzymes, receptors are another important class of protein targets. The binding of a ligand to a receptor can trigger a cascade of intracellular signals, leading to a physiological response.

Estrogen Receptors (ERs): Derivatives of 4-phenylthiazol-2-amine have been investigated as potential modulators of estrogen receptors, which play a significant role in the development of breast cancer. rjeid.com In silico molecular docking studies of synthesized 4-phenylthiazol-2-amine derivatives showed promising binding affinities to the estrogen receptor-α (ER-α), with docking scores ranging from -6.658 to -8.911 kcal/mol, which were better than the standard drug tamoxifen (B1202) (-6.821 kcal/mol). rjeid.com These findings suggest that these compounds could act as antagonists or modulators of ER signaling. rjeid.com

TGF-β Receptors: Some hybrid compounds containing the imidazo[2,1-b] researchgate.netnih.govbiocompare.com-thiadiazole scaffold, which is structurally related to the thiazole core, are known to bind to TGF-β receptors. researchgate.net This binding can inhibit the phosphorylation cascade initiated by TGF-β, thereby preventing the uncontrolled growth of cancer cells. researchgate.net

Receptor binding assays are used to determine the affinity and selectivity of a compound for a particular receptor. Understanding the specific interactions between the ligand and the receptor's binding pocket is crucial for designing more potent and selective modulators.

Analysis of Molecular Interactions Leading to Selective Biological Responses

The selectivity of a biological response is determined by the specific molecular interactions between a compound and its target. For this compound and its cognates, the nature and arrangement of substituents on the thiazole and phenyl rings are critical for dictating these interactions.

For example, in the case of KMO inhibitors, the structure-activity relationship (SAR) studies of N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed that specific substitutions on the benzenesulfonamide (B165840) and phenylthiazole moieties were crucial for high-affinity binding. nih.gov These substitutions likely form key hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with specific amino acid residues in the active site of the enzyme, leading to potent and selective inhibition. nih.gov

Similarly, for the estrogen receptor modulators, molecular docking studies indicated that the synthesized compounds fit within the same hydrophobic pocket of the ER-α active site as the standard drug tamoxifen. rjeid.com This suggests that the phenyl and thiazole moieties of these compounds likely engage in similar hydrophobic and aromatic stacking interactions as tamoxifen, contributing to their binding affinity. rjeid.com

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the molecular target. Once a "hit" compound is identified, the challenging process of target deconvolution begins, which aims to identify the specific molecular target(s) responsible for the observed phenotype.

For compounds like this compound, a phenotypic screen might involve assessing their effects on cancer cell proliferation, inflammation, or neuronal function. If a compound shows interesting activity, various target deconvolution strategies can be employed. These can include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.

Computational Target Prediction: In silico methods can be used to predict potential protein targets based on the compound's structure and comparison to databases of known ligand-protein interactions.

Genetic Approaches: Techniques like CRISPR-Cas9 screening can be used to identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway.

While specific examples of large-scale phenotypic screening and subsequent target deconvolution for this compound are not extensively detailed in the available literature, the diverse biological activities reported for its analogs suggest that such approaches would be fruitful in further elucidating their mechanisms of action.

Computational and Theoretical Chemistry Applications in the Study of Allyl 4 Phenyl Thiazol 2 Yl Amine

Quantum Chemical Calculations for Electronic and Spectroscopic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Allyl-(4-phenyl-thiazol-2-yl)-amine, these calculations can predict its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govproteobiojournal.com This is achieved by finding the minimum energy structure on the potential energy surface. For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been successfully employed to predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. proteobiojournal.commdpi.com

In the case of this compound, DFT calculations would begin by defining an initial molecular structure. The electronic density would then be calculated, and the forces on each atom would be determined. The atomic positions are then adjusted iteratively until a configuration is found where the net forces on all atoms are negligible, corresponding to a minimum energy state. nih.gov The resulting optimized geometry provides crucial information about the planarity of the thiazole and phenyl rings and the orientation of the allyl group.

The total energy calculated through DFT is also a key parameter. It can be used to compare the relative stabilities of different conformers or tautomers of the molecule. mdpi.com For instance, studies on related aminothiazoles have used DFT to determine the most stable tautomeric form. mdpi.com

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiazole Ring System

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C1 | 1.765 | C4-C3-S1 | 128.8 |

| C1-N1 | 1.315 | C1-N1-C2 | 110.5 |

| N1-C2 | 1.385 | N1-C2-C3 | 115.2 |

| C2-C3 | 1.370 | C2-C3-S1 | 111.5 |

| C3-S1 | 1.725 | C3-S1-C1 | 94.0 |

| Note: These are representative values for a thiazole ring system based on DFT calculations on similar compounds and may not be the exact values for this compound. proteobiojournal.com |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. proteobiojournal.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the thiazole ring, while the LUMO may be distributed over the phenyl ring and the C=N bond of the thiazole. The HOMO-LUMO energy gap can be calculated using DFT, and this value provides insights into the molecule's potential for charge transfer within itself and its interactions with other molecules. mdpi.com In studies of related benzothiazole (B30560) derivatives, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies for Thiazole Derivatives

| Parameter | Energy (eV) |

| EHOMO | -6.2 to -5.5 |

| ELUMO | -1.8 to -1.0 |

| Energy Gap (ΔE) | 4.4 to 4.5 |

| Note: These are representative values based on DFT calculations on similar compounds and may not be the exact values for this compound. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red and yellow colors typically represent electron-rich regions with negative electrostatic potential, which are susceptible to electrophilic attack. Blue and green colors indicate electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the amino group and the sulfur atom of the thiazole ring, indicating these as sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the phenyl ring protons would exhibit positive potential, making them sites for nucleophilic interaction. The MEP surface is a valuable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For this compound, rotations around the C-N bond connecting the allyl group and the C-C bond linking the phenyl group to the thiazole ring can lead to various conformers.

Computational methods can be used to perform a systematic search for these conformers and calculate their relative energies. mdpi.com This allows for the construction of a potential energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable conformers. Studies on related molecules have shown that different conformers can have significantly different energies and, therefore, different populations at a given temperature. mdpi.com For example, conformational analysis of some benzothiazole derivatives revealed two stable conformers corresponding to different dihedral angles. mdpi.com

The way molecules pack together in a solid-state crystal or interact in a solution is determined by a network of intermolecular forces. These can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Computational modeling can be used to explore these interactions.

For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. researchgate.net This can lead to the formation of hydrogen-bonded dimers or chains in the crystal structure. researchgate.net The phenyl rings can also participate in π-π stacking interactions, further stabilizing the crystal packing. In solution, the interactions with solvent molecules become important and can influence the molecule's conformation and reactivity. Molecular dynamics simulations can be used to model the behavior of the molecule in a solvent box, providing insights into its solvation and dynamic properties.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how ligands like this compound and its analogs might interact with biological targets such as proteins and enzymes.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how a ligand, such as a derivative of the 4-phenyl-thiazole scaffold, fits into the binding site of a target protein and in estimating the strength of this interaction, often expressed as a binding affinity or docking score.

Studies on related 2-aminothiazole (B372263) derivatives have successfully used docking to elucidate binding modes. For instance, in the development of allosteric modulators for the protein kinase CK2, docking simulations were initiated using the crystal structures of human CK2α. nih.gov These simulations helped to visualize how compounds based on the 4-(4-phenylthiazol-2-ylamino) benzoic acid scaffold could bind to a novel allosteric site on the enzyme. nih.govresearchgate.net The docking results for thiazolyl-pyrazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) showed docking scores ranging from -10.64 to -11.14 kcal/mol, which were comparable to the co-crystallized inhibitor erlotinib (B232) (-10.86 kcal/mol), indicating strong binding potential. nih.gov The validation of the docking procedure is often confirmed by redocking the native ligand into the protein's active site, with a low root-mean-square deviation (RMSD) value (typically <2.0 Å) indicating a reliable protocol. nih.govnih.gov

These studies predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking of thiazolyl-pyrazoline derivatives into the EGFR active site (PDB ID: 1M17) revealed that the 1,3-thiazol-4-one and pyrazoline rings occupy the same binding region as erlotinib's quinazoline (B50416) ring. nih.gov Similarly, docking of thiazole derivatives into the tubulin active site suggested that the thiazole ring plays a significant role in destabilizing tubulin through various binding interactions. nih.gov

Rationalization of SAR Data through Docking Simulations

Structure-Activity Relationship (SAR) describes how the chemical structure of a compound influences its biological activity. Docking simulations provide a structural basis for understanding and rationalizing observed SAR data. By comparing the docking poses and interaction patterns of a series of analogs, researchers can explain why certain chemical modifications lead to increased or decreased potency.

In the optimization of CK2 inhibitors, preliminary SAR data indicated that increasing the lipophilicity of the 4-phenyl group, for instance with a bromo-substituent, significantly enhanced affinity. nih.gov Docking studies supported this by showing that this moiety binds within a lipophilic pocket of the enzyme. nih.gov Further structure optimizations, guided by the binding model derived from docking, led to the development of a derivative with a naphthalene (B1677914) ring in place of the phenyl group, which exhibited submicromolar potency. nih.govresearchgate.net

Docking studies on anti-inflammatory thiazole derivatives targeting COX-2 and 5-LOX enzymes also helped to strengthen the experimental results. nih.gov By visualizing how the most potent compounds, 5d and 5e, fit into the active sites of these enzymes, researchers could confirm that the synthesized compounds effectively bind to key amino acid residues, providing a rationale for their high inhibitory activity. nih.gov This synergy between experimental screening and computational modeling is crucial for efficient lead optimization.

Advanced In Silico Approaches for Compound Design and Optimization

Beyond single-compound docking, advanced computational methods like virtual screening and QSAR are employed to screen large libraries of molecules and build predictive models for compound activity, respectively.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Virtual screening (VS) is a computational technique used to search vast libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. researchgate.net This approach was pivotal in the discovery of the aryl 2-aminothiazole scaffold as a novel class of CK2 inhibitors. A Virtual Ligand Screening (VLS) campaign targeting the interface between the α and β subunits of CK2 was performed with approximately 2 million compounds. nih.gov From the top-ranked molecules evaluated in vitro, a compound featuring the 2-aminothiazole scaffold emerged as the most active hit, demonstrating the power of VS to identify novel starting points for drug discovery. nih.gov

The goal of virtual screening is to generate "hits"—novel chemical structures that bind to the macromolecular target of interest—which can then be synthesized and tested experimentally. researchgate.net This significantly narrows down the number of compounds that need to be assessed in the lab, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

QSAR models have been developed for various thiazole and thiazolidinone derivatives to predict their potential as anticancer and antitubercular agents. nih.govelsevierpure.comnih.gov The process involves calculating a large number of molecular descriptors for a set of compounds with known activities. These descriptors quantify various physicochemical properties like steric, electronic, and lipophilic characteristics. researchgate.net Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed activity. elsevierpure.com

The robustness and predictive power of a QSAR model are assessed using several statistical metrics. A high squared correlation coefficient (R²) indicates a good fit for the training data. For a model developed for 1,3,4-thiadiazole (B1197879) derivatives as antiproliferative agents, the best model exhibited an R² value of 0.93. elsevierpure.com Another model for thiazolidine-4-one derivatives as antitubercular agents achieved an R² of 0.9092. nih.gov The models are also validated internally (e.g., using leave-one-out cross-validation, q²) and externally with a test set of compounds not used in model generation. nih.govelsevierpure.com

A successful QSAR model can guide the design of new derivatives. For example, a QSAR study on antitubercular thiazolidine-4-ones found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity, suggesting that increasing these properties in new analogs could enhance their antitubercular effects. nih.gov

Synthetic Derivatization and Scaffold Modification Strategies for Allyl 4 Phenyl Thiazol 2 Yl Amine

Strategic Modifications at the Allyl Position

The allyl group attached to the 2-amino position of the thiazole (B1198619) ring is a key site for structural modifications. Research has focused on diversifying this substituent to enhance the molecule's interaction with biological targets and to modulate its physicochemical properties.

Diversification of Alkyl Chain Substitutions to Optimize SAR

The structure-activity relationship (SAR) of 2-aminothiazole (B372263) derivatives can be significantly influenced by the nature of the substituent at the 2-amino position. nih.gov Studies have shown that this position exhibits high flexibility, allowing for a range of modifications. For instance, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole has led to a dramatic increase in potency in some cases. nih.gov The synthesis of N-2 acyl analogues, through the coupling of 2-amino-4-(pyrid-2-yl)thiazole with various aliphatic, aromatic, and heteroaromatic acids, has produced a library of compounds with varying activities. nih.gov This highlights the potential for fine-tuning the biological effects by altering the electronic and steric properties of the substituent at this position.

Introduction of Saturated or Variably Unsaturated Carbon Chains

While the allyl group provides a degree of conformational flexibility, the introduction of saturated or variably unsaturated carbon chains can further probe the spatial requirements of the binding pocket. For example, replacing the allyl group with other alkyl or substituted alkyl chains can impact the compound's lipophilicity and metabolic stability. The synthesis of a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) demonstrated that modifications of the linker between the aryl rings and the thiazole core can significantly improve antiproliferative activity. nih.gov This suggests that the length and saturation of the carbon chain at the 2-amino position are critical parameters for optimizing biological efficacy.

Derivatization and Functionalization of the Phenyl Ring

The 4-phenyl substituent is another crucial element of the Allyl-(4-phenyl-thiazol-2-yl)-amine scaffold that has been extensively modified to enhance biological activity.

Ortho-, Meta-, and Para-Substitution Effects on Biological Activity

A study on 2-amino-4-phenylthiazole (B127512) derivatives as potential anticancer agents revealed that the presence and position of substituents on the phenyl ring significantly influenced their cytotoxic activity. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Substitution Position | Observed Effect on Activity | Reference |

| Para | Generally more potent than meta or ortho substitutions for certain activities. | mdpi.com |

| Meta | Intermediate activity compared to para and ortho isomers. | mdpi.com |

| Ortho | Often the least active isomer, potentially due to steric hindrance. | mdpi.com |

Bioisosteric Replacement Strategies for Phenyl Ring Optimization

Bioisosteric replacement of the phenyl ring is a common strategy in medicinal chemistry to improve a compound's physicochemical properties and biological activity. acs.org Replacing the phenyl ring with various heteroaromatic rings can alter polarity, metabolic stability, and target interactions. cambridgemedchemconsulting.com For example, five-membered heteroaromatic rings such as thiophene, furan, thiazole, and pyrazole (B372694) have been successfully used as phenyl bioisosteres. cambridgemedchemconsulting.com The choice of the bioisostere can significantly impact the compound's properties; for instance, thienyl analogs have shown more potent anticancer activity than furyl analogs in some N-arylsulfonylimidazolones, which is attributed to their greater isosteric similarity to the phenyl moiety. rsc.org

In the context of lead optimization, replacing a phenyl ring with a pyridyl or pyrazole ring has been shown to reduce hERG inhibition, a common off-target effect. cambridgemedchemconsulting.com Furthermore, the development of saturated bioisosteres like 2-oxabicyclo[2.2.2]octane as a replacement for a para-substituted phenyl ring has demonstrated dramatic improvements in physicochemical properties in some drug candidates. chemrxiv.orgmykhailiukchem.org

Modifications and Hybridization of the Thiazole Heterocycle

The thiazole ring itself is a versatile scaffold that can be modified or hybridized with other heterocyclic systems to create novel compounds with enhanced therapeutic potential. acs.orgnih.gov The thiazole nucleus is a common feature in many biologically active molecules and approved drugs. nih.gov

Molecular hybridization, which involves combining two or more bioactive scaffolds, is a powerful strategy in drug discovery. acs.org The hybridization of the thiazole moiety with other heterocycles like pyrazoline has resulted in compounds with a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. ekb.eg This approach can lead to molecules with enhanced potency and selectivity. ekb.eg

Furthermore, the thiazole ring can be incorporated into larger, more complex systems. For example, the fusion of a thiazole ring with an indole (B1671886) scaffold has been explored to create novel compounds with potential medicinal applications. researchgate.net The synthesis of thiazole-linked hybrids with moieties such as imidazo[1,2-a]pyridine, pyrimido[4,5-b] nih.govekb.egdiazepine, and coumarin (B35378) has also been reported, demonstrating the broad scope of this strategy. acs.org The resulting hybrid molecules often exhibit a diverse range of biological activities, underscoring the value of the thiazole heterocycle as a building block in medicinal chemistry. acs.orgnih.gov

Ring Expansion or Contraction Strategies

While specific examples detailing the ring expansion or contraction of this compound are not prevalent in the literature, the principles for such transformations are well-established for related heterocyclic systems. These strategies allow for the conversion of the five-membered thiazole ring into larger or smaller heterocyclic structures, or the modification of adjacent rings in a fused system, potentially modulating the compound's steric and electronic properties.

One relevant strategy involves the nucleophile-induced ring contraction of 1,4-thiazine derivatives. nih.gov In this type of reaction, a larger ring containing sulfur and nitrogen is induced to contract into a more compact five-membered thiazole derivative. nih.gov For instance, studies on pyrrolo[2,1-c] nih.govnih.govbenzothiazines have shown that the 1,4-thiazine moiety can undergo a ring contraction to yield a pyrrolo[2,1-b] nih.govcore.ac.ukbenzothiazole (B30560) scaffold. nih.gov This transformation proceeds through the cleavage of an S-C bond by a nucleophile, followed by an intramolecular cyclization. nih.gov

Another documented approach is the transformation of 2-(2-aminophenyl)-1,3-thiazine derivatives, which can undergo a concomitant ring contraction and cyclization to form pyrroloquinoline structures. researchgate.net Such precedents suggest that a synthetically accessible precursor related to this compound could be designed to undergo similar strategic transformations. The key would be the synthesis of a larger heterocyclic system that, under specific conditions (e.g., treatment with nucleophiles), could rearrange and contract to a novel thiazole-based core or an entirely different heterocycle.

| Transformation Strategy | Starting Scaffold Type | Resulting Scaffold Type | Key Reaction Type | Reference |

| Ring Contraction | Pyrrolo[2,1-c] nih.govnih.govbenzothiazine | Pyrrolo[2,1-b] nih.govcore.ac.ukbenzothiazole | Nucleophile-induced S-C bond cleavage and recyclization | nih.gov |

| Ring Contraction | 2-(2-Aminophenyl)-1,3-thiazine | Pyrroloquinoline | Concomitant ring contraction-cyclization | researchgate.net |

| Ring Expansion | meso-N-Acylaziridine | Oxazoline | Heine Reaction (Catalytic, Enantioselective) | researchgate.net |

Exploration of Fused Thiazole Systems

Fusing an additional ring to the thiazole core of this compound is a powerful strategy to create rigid, planar structures with extended π-conjugated systems. These fused systems can exhibit unique chemical and biological properties. The 2-amino group of the parent scaffold, 4-phenylthiazol-2-amine, serves as a versatile handle for constructing such fused heterocycles. nih.govnih.gov

A prominent example is the synthesis of thiazolo[5,4-d]thiazoles, which are formed by two fused thiazole rings. nih.gov A common method to achieve this is the double condensation reaction between dithiooxamide (B146897) and an aromatic aldehyde. nih.gov While this builds the fused system from scratch, another approach involves the modification of a pre-existing 2-aminothiazole. For instance, functional groups can be introduced that allow for intramolecular cyclization to form an adjacent ring.

Another synthetic route involves the reaction of 2-aminothiazole derivatives with appropriate reagents to build different fused systems. For example, reacting ethyl 2-aminothiazole-4-carboxylate with hydrazine (B178648) (NH₂NH₂) followed by treatment with benzoyl chlorides and subsequent cyclization can afford thiazolo[4,5-d]pyridazine (B3050600) derivatives. nih.gov This demonstrates how the 2-aminothiazole core can be elaborated into more complex, fused polycyclic systems.

| Fused System | Synthetic Strategy | Key Reagents/Intermediates | Reference |

| Thiazolo[5,4-d]thiazoles | Double condensation reaction | Dithiooxamide, Aromatic Aldehyde | nih.gov |

| Thiazolo[4,5-d]pyridazines | Cyclization of functionalized thiazole | Ethyl 2-aminothiazole-4-carboxylate, Hydrazine, Benzoyl Chlorides | nih.gov |

| Imidazo[2,1-b]thiazoles | Anodic oxidation | 2-Mercaptobenzimidazole, Catechols | bepls.com |

| Pyranothiazoles | Multi-component reaction | 2-Aminothiazole derivative, Benzaldehyde, Ethyl Cyanoacetate | nih.gov |

Combinatorial Chemistry and High-Throughput Synthesis for Library Generation

Combinatorial chemistry and high-throughput synthesis are essential tools for rapidly generating large libraries of analogues based on a core scaffold like this compound. mdpi.com These approaches allow for the systematic variation of different parts of the molecule to efficiently explore the chemical space and identify compounds with desired properties.

The parallel solution-phase synthesis of 2-aminothiazole libraries has been effectively demonstrated. nih.gov This methodology often involves a core thiazole intermediate which is then reacted with a diverse set of building blocks in a parallel fashion. For instance, a common intermediate can be diversified by reaction with a variety of α-bromoketones and then further modified, such as through amide bond formation with a range of amines or Curtius rearrangement followed by quenching with alcohols to create a carbamate (B1207046) library. nih.gov This multi-step synthetic sequence allows for the creation of hundreds of distinct compounds from a single starting point. nih.gov

Automation plays a significant role in the efficiency of these methods. Automated synthesizers can perform the reaction, work-up, and isolation of compounds, yielding libraries in good yields and high purity without the need for manual purification. nih.gov The use of scavenger resins is another technique to facilitate the purification of the final products in solution-phase synthesis. nih.gov A recent example details the parallel synthesis of piperazine-tethered thiazole compounds, where a 4-chloromethyl-2-aminothiazole intermediate was reacted with piperazine (B1678402) and then further acylated with a variety of commercially available carboxylic acids to produce a diverse library. mdpi.com

| Library Type | Core Scaffold | Diversification Strategy | Key Techniques | Reference | | :--- | :--- | :--- | :--- | | 2-Aminothiazole Library | 2-Aminothiazole | Reaction with diverse building blocks | Automated solution-phase synthesis | nih.gov | | Thiazolyl-pyrazole-carboxamides | 1-(2-Thiazolyl)-5-(trifluoromethyl)pyrazole | Amide formation with 27 different amines | Solution-phase synthesis, Scavenger resins | nih.gov | | Piperazine-tethered Thiazoles | 4-(Piperazin-1-ylmethyl)thiazol-2-amine | Acylation with various carboxylic acids | Parallel synthesis, Nucleophilic displacement | mdpi.com | | Amine & Imine Library | 4-(2'-Thienyl)-1H-pyrrole-2-carbaldehyde | Reductive amination with various primary amines | Solution-phase parallel chemistry | core.ac.uk |

Future Directions and Emerging Research Avenues for Allyl 4 Thiazol 2 Yl Amine Research

Innovations in Environmentally Sustainable Synthetic Methodologies

The chemical synthesis of Allyl-(4-phenyl-thiazol-2-yl)-amine and its derivatives is poised to benefit from the ongoing green chemistry revolution. Traditional synthetic routes to 2-aminothiazoles, such as the Hantzsch synthesis, often rely on harsh reagents and volatile organic solvents. bepls.comnih.govbohrium.com Future research will focus on developing more environmentally benign and efficient synthetic protocols.

Key innovations will likely include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions. bepls.comnih.govresearchgate.net

Green Solvents: The use of water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as reaction media can replace hazardous organic solvents, reducing the environmental impact of the synthesis. bohrium.comresearchgate.net

Recyclable Catalysts: The development and application of heterogeneous or magnetically separable catalysts can simplify product purification and allow for catalyst reuse, making the process more economical and sustainable. bohrium.commdpi.comrsc.org

Multi-Component Reactions: Designing one-pot reactions where multiple starting materials react to form the desired product without isolating intermediates can improve efficiency and reduce waste. bepls.com

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for 2-Aminothiazole (B372263) Derivatives

| Parameter | Conventional Synthesis (e.g., Hantzsch) | Green Synthetic Methodologies |

| Solvents | Often volatile and hazardous organic solvents | Water, ionic liquids, PEG, or solvent-free |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable heterogeneous or biocatalysts |

| Energy Input | Typically conventional heating (reflux) | Microwave irradiation, ultrasonication |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Byproducts | Can generate significant waste | Minimized waste generation |

| Atom Economy | Can be moderate | Often higher due to multi-component reactions |

Deepening the Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and optimization. Future research will heavily rely on a combination of computational and experimental techniques to elucidate these mechanisms.

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding mode and affinity of the compound to the active site of a target protein. ekb.egnih.govmdpi.com This allows for the identification of key amino acid residues involved in the interaction, guiding the design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound (e.g., altering the allyl or phenyl groups) and evaluating the biological activity of the resulting analogs, researchers can build detailed SAR models. acs.orgnih.gov These models are invaluable for understanding which structural features are essential for activity.

X-ray Crystallography and NMR Spectroscopy: These experimental techniques can provide high-resolution structural information of the compound bound to its target, offering definitive proof of the binding mode and validating computational predictions.

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery. bohrium.comnih.govresearchgate.net For this compound, these technologies can be leveraged to accelerate the design of novel, optimized derivatives with improved therapeutic properties.

Predictive Modeling: ML models can be trained on existing data for 2-aminothiazole derivatives to predict various properties of new virtual compounds, such as their biological activity, toxicity, and pharmacokinetic profiles. researchgate.netmdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, exploring a vast chemical space to identify compounds with desired characteristics. nih.govnih.gov

High-Throughput Virtual Screening: AI-powered virtual screening can rapidly evaluate large compound libraries to identify those with a high probability of binding to a specific target, prioritizing them for synthesis and experimental testing. nih.govmdpi.com

Table 2: Potential Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop quantitative structure-activity relationship models to predict the biological activity of new derivatives. | Faster identification of potent compounds. |

| ADMET Prediction | Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds. | Early deselection of candidates with poor drug-like properties. |

| Generative Models | Design novel molecules with optimized properties based on the core scaffold. | Exploration of novel chemical space and intellectual property. |

| Target Identification | Analyze biological data to predict potential new targets for the compound class. | Expansion of therapeutic applications. |

Exploration of Unconventional Biological Targets and Therapeutic Applications

The 2-aminothiazole scaffold is known to interact with a wide array of biological targets, suggesting that this compound could have therapeutic applications beyond a single disease area. mdpi.comnih.govscholarsresearchlibrary.com Future research should explore these less conventional avenues.

Anti-Infective Properties: Thiazole (B1198619) derivatives have shown activity against various pathogens, including bacteria, fungi, and viruses. mdpi.comscholarsresearchlibrary.com Screening this compound and its analogs against a panel of clinically relevant microbes could uncover new anti-infective agents.

Neurodegenerative Diseases: Some 2-aminothiazoles have been identified as anti-prion compounds, suggesting a potential role in treating neurodegenerative disorders like Creutzfeldt-Jakob disease. nih.govnih.gov Investigating the neuroprotective effects of this compound could open up new therapeutic possibilities.

Anti-Inflammatory and Immunomodulatory Effects: The anti-inflammatory properties of some thiazole derivatives are well-documented. mdpi.com Exploring the impact of this compound on key inflammatory pathways could lead to treatments for autoimmune diseases and other inflammatory conditions.

Oncology: The 2-aminothiazole moiety is present in several anticancer drugs. nih.govmdpi.com Investigating the antiproliferative activity of this compound against various cancer cell lines and identifying its molecular targets in cancer cells is a promising research direction. nih.govnih.govnih.govmdpi.comresearchgate.net

Synergistic Integration of Advanced Experimental and Computational Approaches

The future of drug discovery with this compound lies in the seamless integration of computational and experimental methods. This synergistic approach allows for a more efficient and informed research process.

A modern workflow would involve:

Computational Design: Using AI and molecular modeling to design a focused library of this compound analogs with a high probability of activity against a specific target. nih.govnih.govnih.gov

Green Synthesis: Synthesizing the designed compounds using environmentally sustainable methods. bepls.commdpi.comthieme-connect.com

High-Throughput Screening: Experimentally testing the synthesized compounds in relevant biological assays.

Mechanistic Elucidation: Using a combination of experimental techniques (e.g., X-ray crystallography) and computational simulations to understand the molecular basis of action for the most promising hits. ekb.egnih.gov

Iterative Optimization: Feeding the experimental data back into the computational models to refine the predictions and design the next generation of improved compounds.

This iterative cycle of design, synthesis, testing, and analysis, powered by both advanced computational tools and innovative experimental techniques, will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.